1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a chemical compound with the molecular formula C₉H₁₇N₃O and a molecular weight of approximately 183.25 g/mol. This compound features a distinctive structure that includes both a piperazine ring and an azetidine moiety, which are known for their significant roles in medicinal chemistry. The compound is often encountered in its hydrochloride salt form, which improves its solubility and stability for various applications in biological and chemical research .
This compound is classified as an organic amide, specifically an ethanone derivative. Its unique structural components suggest potential interactions with biological systems, making it a subject of interest in pharmacology and medicinal chemistry. The presence of both the piperazine and azetidine structures indicates that it may exhibit various biological activities, particularly in the development of pharmaceuticals targeting specific pathways.
The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone typically involves several key steps:
The molecular structure of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone can be represented by its IUPAC name and various structural formulas:
These characteristics highlight the compound's unique features, including its nitrogen-containing rings, which are significant for its biological activity .
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone can undergo various chemical reactions:
These reactions are essential for synthesizing derivatives that may possess enhanced biological activity.
The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets within biological systems. The compound has the potential to bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. Research indicates that compounds containing piperazine rings often exhibit pharmacological activities such as antimicrobial or antiviral properties, suggesting that this compound may also have therapeutic potential.
While specific physical properties such as density, boiling point, and melting point are not universally reported for this compound, its hydrochloride salt form typically exhibits improved solubility characteristics.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₇N₃O |
Molecular Weight | 183.25 g/mol |
IUPAC Name | 1-(3-Piperazin-1-ylazetidin-1-yl)ethanone |
InChI Key | DENFDUBCQDQBJT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1CC(C1)N2CCNCC2 |
These properties are relevant for understanding how the compound behaves in different environments and applications .
The applications of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone span various fields:
These applications underscore the compound's versatility and significance in both academic research and industrial contexts.
The synthesis of 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone (CAS 1485904-69-5, MW 183.25 g/mol) relies on convergent strategies that couple azetidine and piperazine precursors. A representative route involves SN₂ displacement of a mesylated azetidine intermediate (e.g., 1-benzhydrylazetidin-3-yl methanesulfonate) with N-Boc-piperazine, achieving yields of ~85% for the coupled intermediate [4]. Subsequent acidic deprotection (e.g., trifluoroacetic acid) removes the Boc group quantitatively, exposing the secondary amine for acylation. The final step employs amide coupling between the piperazinyl-azetidine amine and acetyl donors (e.g., acetic anhydride or acetyl chloride), mediated by carbodiimide reagents like EDC•HCl with HOBt, yielding the title compound [5] [7].
Critical purification involves chromatography or crystallization to achieve >95% purity, with storage at 2–8°C to ensure stability [5]. The SMILES string (CC(=O)N1CC(C1)N1CCNCC1) reflects the compact, planar amide linkage bridging the saturated heterocycles, a topology confirmed by spectral data [7].
Table 1: Key Synthetic Routes for Azetidine-Piperazine Hybrids
Intermediate | Reaction | Conditions | Yield |
---|---|---|---|
Mesylated azetidine + N-Boc-piperazine | SN₂ displacement | DIPEA, CH₂Cl₂, 25°C | 85% |
Boc-deprotected intermediate | Acidolysis | TFA, CH₂Cl₂, 0°C → 25°C | ~100% |
Amine + acetyl donor | Amide coupling | EDC•HCl, HOBt, DMF, 25°C | 40–60% |
Structural optimization of this scaffold focuses on enhancing target binding affinity and brain permeability for neuroimaging applications. Modifications include:
These changes retain the reversible binding mechanism critical for quantitative PET imaging, as confirmed by activity-based protein profiling (ABPP) assays [3] [4].
Radiolabeled versions of this scaffold enable positron emission tomography (PET) studies of MAGL distribution. Two primary strategies exist:
Table 2: Radiolabeling Performance of Key Analogs
Radiotracer | Labeling Position | RCY (%) | Molar Activity (GBq/μmol) | Reference |
---|---|---|---|---|
[¹¹C]Acetyl analog | Amide carbonyl | 40–60 | 74–111 | [4] |
[¹⁸F]MAGL-2102 | Piperazine N-alkyl | 25–35 | 90–150 | [3] |
[¹⁸F]MAGL-4-11 | Aryl carbonyl | 20–30 | 80–120 | [4] |
Both methods produce tracers with >95% radiochemical purity validated by radio-TLC/HPLC. Autoradiography confirms specific MAGL binding in brain regions (cortex, hippocampus), blocked by pre-dosing with MAGL inhibitors [3] [4].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6